Cas no 956569-50-9 (1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane)
1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane Chemical and Physical Properties
Names and Identifiers
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- [3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-(3,5-dimethylpyrazol-1-yl)methanone
- 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane
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- Inchi: 1S/C18H22ClN3O3S/c1-13-11-14(2)22(20-13)18(23)15-7-8-16(19)17(12-15)26(24,25)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10H2,1-2H3
- InChI Key: NNHDQNBPKUCXFD-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1)(N1C(C)=CC(C)=N1)=O
1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3010-0068-1mg |
1-[2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonyl]azepane |
956569-50-9 | 90%+ | 1mg |
$54.0 | 2023-04-28 |
1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane
Comprehensive Analysis of 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane (CAS No. 956569-50-9)
The compound 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane (CAS No. 956569-50-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzenesulfonylazepane backbone coupled with a 3,5-dimethyl-1H-pyrazole-1-carbonyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a sulfonamide derivative, a class of compounds known for their diverse biological activities.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in drug discovery. The 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane stands out for its potential role in modulating enzyme activity, particularly in the context of kinase inhibition. Kinases are a hot topic in modern pharmacology, with many studies focusing on their role in cancer therapy and inflammatory diseases. This compound's chloro and pyrazole substituents may contribute to its binding affinity and selectivity, making it a subject of intense scrutiny in medicinal chemistry.
Another area of interest is the compound's potential application in agrochemical formulations. The 3,5-dimethyl-1H-pyrazole group is a common motif in pesticides and herbicides, known for its ability to disrupt metabolic pathways in pests. With the growing emphasis on sustainable agriculture and green chemistry, researchers are exploring how 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane can be optimized for eco-friendly pest control solutions. Its sulfonylazepane core may also offer advantages in terms of stability and bioavailability, which are critical factors in agrochemical design.
The synthesis of 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane involves multi-step organic reactions, including sulfonylation and carbonylative coupling. These processes are often discussed in the context of catalysis and green synthesis, as the pharmaceutical industry seeks to reduce its environmental footprint. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being investigated to improve the efficiency of producing this compound. Such innovations align with the broader trend of process intensification in chemical manufacturing.
From a structural-activity relationship (SAR) perspective, the 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane offers a rich platform for derivatization. Modifications to the pyrazole ring or the sulfonylazepane group could yield analogs with enhanced properties. This approach is particularly relevant in the era of personalized medicine, where tailored therapeutics are in high demand. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are being employed to predict the compound's interactions with biological targets.
In conclusion, 1-2-chloro-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzenesulfonylazepane (CAS No. 956569-50-9) represents a fascinating intersection of pharmaceutical innovation and agrochemical development. Its multifaceted applications, coupled with the growing interest in sustainable chemistry and targeted therapies, position it as a compound of significant scientific and industrial value. Future research will likely focus on optimizing its synthesis, exploring its biological mechanisms, and expanding its utility in diverse fields.
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